N-{5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
Description
This compound features a tricyclo[3.3.1.1~3,7~]decane (adamantane) core linked to a 1,3,4-thiadiazole ring, which is further substituted with a thiophene-2-carboxamide group. The 1,3,4-thiadiazole scaffold is known for its electron-deficient nature, enabling π-π interactions and hydrogen bonding, while the thiophene carboxamide group contributes to solubility and target recognition .
Synthetic routes for analogous compounds (e.g., 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides) typically involve alkylation of thioxo-dihydrothiadiazole intermediates with alkyl halides in ethanol under basic conditions (KOH), yielding high-purity products (e.g., 97% yield for compound 4a in ) .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c21-14(13-2-1-3-22-13)18-16-20-19-15(23-16)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZXQLZQAFJJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions, followed by the introduction of the thiadiazole ring via a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative. The final step involves the coupling of the thiadiazole intermediate with thiophene-2-carboxylic acid under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
N-{5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The adamantane group distinguishes the target compound from simpler 1,3,4-thiadiazole derivatives. Key comparisons include:
*Calculated based on structural formula.
Key Observations :
- Thiophene-2-carboxamide derivatives generally exhibit higher solubility than phenyl-substituted analogs due to the heteroaromatic thiophene ring .
Antimicrobial Activity :
- Thiophene-2-carboxamide derivatives (e.g., compound 52 in ) show broad-spectrum antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values in the µg/ml range .
- Adamantane-containing analogs (e.g., compound 3 in ) exhibit dual inhibition of wild-type and mutant M2 ion channels (IC₅₀ = 1.8–4.6 µM), leveraging hydrophobic interactions with His37/Val27 tetrads .
Binding Modes :
- The adamantane group in the target compound may adopt flipped orientations in ion channels (similar to compound 3 in ), enabling interactions with both wild-type and resistant variants .
- Non-adamantane analogs (e.g., 5e in ) rely on hydrogen bonding and π-stacking for activity, which may limit efficacy against mutated targets .
Biological Activity
N-{5-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a complex compound that incorporates thiophene and thiadiazole moieties known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a thiophene ring fused with a thiadiazole and a tricyclic decane structure, which contributes to its unique properties. The presence of the thiophene moiety is significant as it enhances the biological activity of the compound.
Anticancer Activity
Research has indicated that thiophene derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Cell cycle arrest at G2/M phase |
| 2e | Hep3B | 8.85 | Inhibition of spheroid formation |
| Control | Doxorubicin | - | Positive control for comparison |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as inducing cell cycle arrest and disrupting spheroid formation in tumor cells .
Antimicrobial Activity
Thiophene derivatives are also recognized for their antimicrobial properties. Various studies have reported their effectiveness against bacteria and fungi:
| Activity Type | Example Compounds | Effectiveness |
|---|---|---|
| Antibacterial | Thiophene derivatives | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Thiophene-based compounds | Significant activity against fungal infections |
The antimicrobial efficacy is attributed to the structural characteristics of thiophenes that allow them to interact with microbial cell membranes and inhibit essential cellular functions .
Anti-inflammatory and Analgesic Properties
Thiophene derivatives have also been studied for their anti-inflammatory and analgesic effects:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in pain pathways.
- Case Studies : In animal models, certain thiophene derivatives demonstrated reduced inflammation markers compared to controls.
Case Studies
A series of studies have focused on the synthesis and biological evaluation of thiophene carboxamide derivatives:
- Study on HepG2 Cells : A series of thiophene carboxamides were synthesized and tested against HepG2 cell lines, showing promising anticancer activity with varying IC50 values.
- Molecular Docking Studies : Computational studies indicated that these compounds could effectively bind to tubulin proteins involved in cancer cell proliferation, suggesting a potential mechanism for their anticancer effects .
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify protons on the tricyclo core (δ 1.2–2.8 ppm, multiplet) and thiophene carboxamide (δ 7.2–7.8 ppm). Thiadiazole carbons appear at δ 160–170 ppm .
- IR Spectroscopy : Confirm amide C=O (1640–1680 cm⁻¹) and thiadiazole C=N (1550–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 430.05) .
How can low yields in the final coupling step be addressed?
Advanced
Low yields (~40%) may arise from steric hindrance at the tricyclo-thiadiazole junction. Mitigation strategies:
- Use microwave-assisted synthesis to enhance reaction kinetics .
- Introduce bulky protecting groups (e.g., Boc) on the tricyclo core to pre-organize the reactive site .
- Screen catalysts (e.g., Pd(OAc)₂ for Suzuki coupling) to improve cross-reactivity .
What in vitro assays are suitable for evaluating its biological activity?
Q. Advanced
- Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ < 10 µM reported for analogues) .
- Antimicrobial Testing : Broth microdilution for MIC determination (e.g., S. aureus: MIC ~2 µg/mL) .
- Target Identification : Molecular docking with PDB targets (e.g., EGFR kinase) using AutoDock Vina .
How can computational modeling predict its solubility and reactivity?
Q. Advanced
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess HOMO-LUMO gaps (e.g., 4.5 eV for thiadiazole) .
- Solubility Prediction : Use COSMO-RS to compute logP (predicted ~3.2) and identify co-solvents (e.g., PEG-400) .
- MD Simulations : Simulate membrane permeability (e.g., POPC bilayers) to prioritize derivatives .
How to resolve contradictions in NMR and X-ray crystallography data?
Advanced
Discrepancies may arise from dynamic stereochemistry or crystal packing effects. Solutions:
- Perform variable-temperature NMR to detect conformational exchange .
- Compare X-ray structures (e.g., CCDC deposition codes) with DFT-optimized geometries .
- Use NOESY to validate spatial proximity of tricyclo and thiadiazole protons .
What strategies improve solubility for in vivo studies?
Q. Advanced
- Salt Formation : Prepare hydrochloride salts (solubility >5 mg/mL in PBS) .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .
- Prodrug Design : Introduce phosphate esters at the carboxamide group .
How does stereochemistry (3s,5s,7s) impact bioactivity?
Advanced
The tricyclo core’s stereochemistry influences target binding. For example:
- 3s,5s,7s configuration enhances hydrophobic interactions with kinase ATP pockets (ΔG ~-9.2 kcal/mol) .
- Enantiomeric Purity : Assess via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .
What challenges arise during scale-up to gram quantities?
Q. Advanced
- Purification : Replace column chromatography with centrifugal partition chromatography (CPC) for >90% recovery .
- Byproduct Formation : Monitor for tricyclo dimerization (HPLC-MS) and optimize stoichiometry (1:1.2 ratio) .
- Safety : Use continuous flow reactors to handle exothermic cyclization steps .
How to design SAR studies for derivatives?
Q. Advanced
- Thiadiazole Modifications : Replace sulfur with selenium to enhance redox activity .
- Tricyclo Substituents : Introduce halogens (e.g., Cl at C5) to improve logD and BBB penetration .
- Thiophene Bioisosteres : Substitute with benzothiophene for π-stacking (IC₅₀ improvement by 2-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
